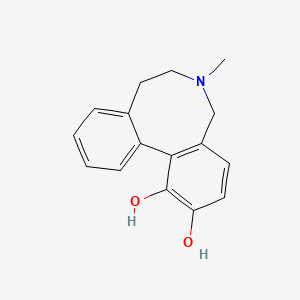
Apogalanthamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apogalanthamine, also known as this compound, is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Apogalanthamine exhibits significant pharmacological properties, primarily as an acetylcholinesterase inhibitor. This characteristic positions it as a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease.
Acetylcholinesterase Inhibition
- Mechanism : this compound inhibits the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine. By preventing this breakdown, it enhances cholinergic transmission, which is often impaired in Alzheimer’s disease.
- Clinical Relevance : Similar compounds like galanthamine have been used in FDA-approved medications (e.g., Razadyne™) to alleviate symptoms of Alzheimer's disease .
| Compound | IC50 (µM) | Source | Clinical Use |
|---|---|---|---|
| This compound | TBD | Amaryllidaceae family | Potential Alzheimer treatment |
| Galanthamine | <10 | Galanthus nivalis | Approved for Alzheimer's |
Anticancer Properties
Recent studies have investigated the cytotoxic effects of this compound and related alkaloids against various cancer cell lines. These findings suggest a promising avenue for cancer therapy.
Cytotoxicity Studies
- In Vitro Studies : Research indicates that this compound may exhibit cytotoxic effects on human cancer cell lines, although specific IC50 values are still being established.
- Case Study : A study demonstrated that certain Amaryllidaceae alkaloids showed varying degrees of cytotoxicity against HepG2 liver cancer cells, with some exhibiting IC50 values below 10 µM .
| Cell Line | Compound | IC50 (µM) | Effectiveness |
|---|---|---|---|
| HepG2 | This compound | TBD | TBD |
| MDA-MB-231 | Galanthamine | <10 | Moderate |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various bacterial strains.
Antibacterial Effects
- Research Findings : Preliminary studies show that this compound and its derivatives exhibit antibacterial activity against certain Gram-negative bacteria.
- Case Study : Alkaloids from the Amaryllidaceae family were tested against E. coli and Pseudomonas aeruginosa, showing significant inhibition at concentrations ranging from 4 to 64 µg/mL .
| Bacterial Strain | Compound | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| E. coli | This compound | TBD | TBD |
| Pseudomonas aeruginosa | Galanthamine | 4-64 | Strong |
Future Directions and Research Opportunities
The exploration of this compound's applications is still in its infancy, with many avenues yet to be fully researched. Future studies should focus on:
- Clinical Trials : Conducting rigorous clinical trials to establish efficacy and safety profiles for neurodegenerative diseases and cancer treatment.
- Synthetic Analogues : Investigating synthetic analogues of this compound to enhance its pharmacological properties and reduce potential side effects.
Propiedades
Número CAS |
26955-02-2 |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
9-methyl-9-azatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-3,4-diol |
InChI |
InChI=1S/C16H17NO2/c1-17-9-8-11-4-2-3-5-13(11)15-12(10-17)6-7-14(18)16(15)19/h2-7,18-19H,8-10H2,1H3 |
Clave InChI |
PTMPJFOLTKUINC-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC=CC=C2C3=C(C1)C=CC(=C3O)O |
SMILES canónico |
CN1CCC2=CC=CC=C2C3=C(C1)C=CC(=C3O)O |
Key on ui other cas no. |
26955-02-2 |
Sinónimos |
5,6,7,8-tetrahydro-6-methyldibenz(c,e)azocine-1,2-diol apo-galanthamine apogalanthamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















